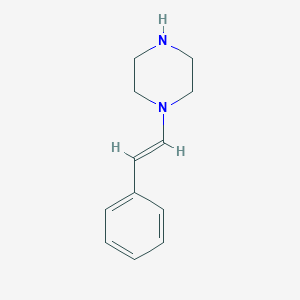
Piperazine, 1-(2-phenylethenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-phenylethenyl)-(9CI) is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound 1-(2-phenylethenyl) piperazine is characterized by the presence of a phenylethenyl group attached to the nitrogen atom of the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethenyl) piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with styrene oxide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Another synthetic route involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the phosphorus ylide is generated from a phosphonium salt and a strong base, and it reacts with an appropriate aldehyde to form the 1-(2-phenylethenyl) piperazine.
Industrial Production Methods
Industrial production of 1-(2-phenylethenyl) piperazine may involve large-scale reactions using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-phenylethenyl) piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce saturated piperazine derivatives. Substitution reactions can introduce various functional groups onto the phenylethenyl moiety.
Aplicaciones Científicas De Investigación
1-(2-phenylethenyl) piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-phenylethenyl) piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparación Con Compuestos Similares
1-(2-phenylethenyl) piperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the phenylethenyl group.
1-(2-phenylethyl) piperazine: A similar compound with a phenylethyl group instead of a phenylethenyl group.
1-(2-phenylethenyl) pyrrolidine: A related compound with a pyrrolidine ring instead of a piperazine ring.
The uniqueness of 1-(2-phenylethenyl) piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-[(E)-2-phenylethenyl]piperazine |
InChI |
InChI=1S/C12H16N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-6,9,13H,7-8,10-11H2/b9-6+ |
Clave InChI |
ZTPDAUHKSFYRGR-RMKNXTFCSA-N |
SMILES isomérico |
C1CN(CCN1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1CN(CCN1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


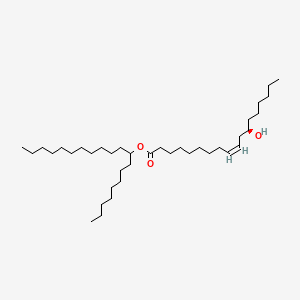
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)

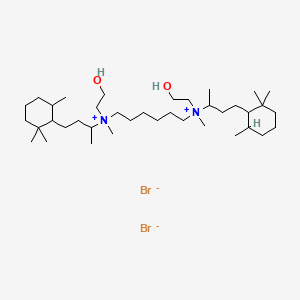
![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
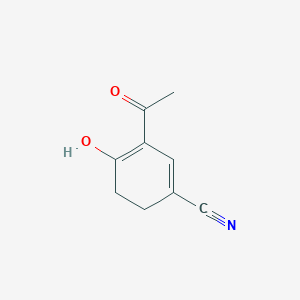
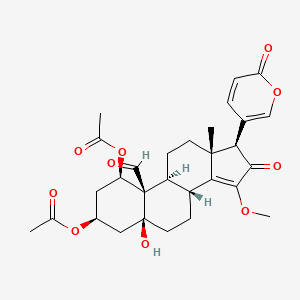
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

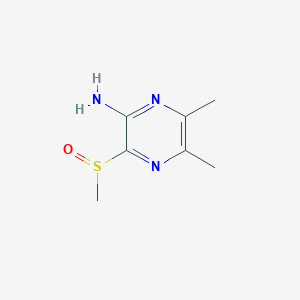
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
